2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization. One common method involves the trifluoromethylation of 4-iodobenzene to form 4-(trifluoromethyl)pyridine . This intermediate can then be reacted with other reagents to introduce the piperidine and pyridin-4-yloxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(1-piperidine)pyridine: Known for its dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
4-(trifluoromethyl)pyridine: A simpler compound used in various synthetic applications.
Uniqueness
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile reactivity and potential pharmacological applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H18F3N3O |
---|---|
Molecular Weight |
337.34 g/mol |
IUPAC Name |
2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C17H18F3N3O/c18-17(19,20)14-3-8-22-16(10-14)23-9-1-2-13(11-23)12-24-15-4-6-21-7-5-15/h3-8,10,13H,1-2,9,11-12H2 |
InChI Key |
IGICKESMPIYJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)COC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.